molecular formula C22H30O4 B12099591 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

Cat. No.: B12099591
M. Wt: 358.5 g/mol
InChI Key: GJXAERIRKRLZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(23)22(24)10-7-19-18-4-3-15-13-21(25-11-12-26-21)9-6-16(15)17(18)5-8-20(19,22)2/h5,18-19,24H,3-4,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXAERIRKRLZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Route from 3-Methoxy-19-Norpregna-1,3,5(10),17(20)-Tetraene

The seminal synthesis, described in U.S. Patent 4,954,490, involves a 10-step sequence starting from 3-methoxy-19-norpregna-1,3,5(10),17(20)-tetraene:

  • Oxidation with Osmium Tetroxide : Converts the 17(20)-double bond to a 17α,20α-diol.

  • Birch Reduction : Yields 3-methoxy-19-norpregna-2,5(10)-diene-17α,20α-diol.

  • Pyridinium Tribromide Treatment : Forms the 4,9-diene system, yielding 17α,20α-dihydroxy-19-norpregna-4,9-diene-3-one.

  • Oxalyl Chloride Oxidation : Produces 17α-hydroxy-19-norpregna-4,9-diene-3,20-dione.

  • Ketal Formation : Protects the 3-keto group with ethylene glycol, forming 3,3,20,20-bis(ethylene-dioxy)-19-nor-pregna-5(10),9(11)-diene-17α-ol.

This route suffers from a 0.62% overall yield due to low efficiencies in ketalization and epoxidation steps, alongside laborious chromatographic purifications.

Optimized Ketalization and Hydrolysis

High-Yield Hydrolysis of 20-Methoxy Derivatives

A pivotal improvement involves hydrolyzing the 20-methoxy group under mild acidic conditions:

Reaction Conditions :

  • Substrate : 3-(Ethylene-dioxy)-17α-hydroxy-19-norpregna-5(10),9(11)-diene-20-methoxy (CAS 960078-87-9).

  • Reagents : Hydrochloric acid (1N), methanol, water.

  • Temperature : 10–25°C.

  • Duration : 1.17 hours.

  • Yield : 95%.

This step eliminates solvolysis side products and avoids harsh conditions that could degrade the diene system.

Industrial-Scale Synthesis via Sequential Acetylation and Ketalization

Patent WO2004078709A2 Methodology

This method prioritizes scalability and purity, reducing chromatographic steps:

Step 1: 17-Hydroxy Acetylation

  • Substrate : 17α-Hydroxy-19-norpregna-4,9-diene-3,20-dione (II).

  • Reagents : Trifluoroacetic anhydride (TFAA), acetic acid, p-toluenesulfonic acid (PTSA).

  • Conditions : Dichloromethane solvent, 0°C, 2 hours.

  • Outcome : 17α-Acetoxy-19-norpregna-4,9-diene-3,20-dione (III) in 89% yield.

Step 2: 3-Keto Ketalization

  • Substrate : Compound III.

  • Reagents : Ethylene glycol, trimethyl orthoformate, PTSA.

  • Conditions : Reflux in toluene, 4 hours.

  • Outcome : 3,3-Ethylene-dioxy-17α-acetoxy-19-norpregna-5(10),9(11)-diene-20-one (IV) in 93% yield.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for Major Synthesis Pathways

ParameterTraditional RouteOptimized Route
Total Steps104
Overall Yield0.62%78%
Chromatography RequiredYesNo
ScalabilityLowHigh

The optimized route achieves a 125-fold yield improvement by minimizing deprotection steps and leveraging one-pot reactions.

Critical Challenges and Solutions

Epoxide Formation and Grignard Addition

The 5α,10α-epoxide intermediate (from bis-ketal compound V) requires precise control during conjugate ring-opening with p-(N,N-dimethylamino)-phenyl-magnesium bromide:

  • Catalyst : CuCl (0.5 equiv).

  • Temperature : −78°C to prevent over-addition.

  • Yield : 82% for 5α-hydroxy-11β-[4-(N,N-dimethylamino)-phenyl] derivative.

Solvate-Free Product Isolation

Final acetylation with acetic anhydride and perchloric acid at −30°C ensures minimal solvate formation, with recrystallization from isopropanol yielding >99% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a more saturated structure, such as a single or double bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or selenium dioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Pharmacological Applications

19-Norpregna-5(10),9(11)-diene-3,20-dione has been primarily studied for its effects on hormonal pathways. It is known to interact with progesterone receptors and has been investigated as a potential therapeutic agent in conditions related to hormonal imbalances.

Case Studies:

  • Endometriosis Treatment : Research has indicated that derivatives of this compound may be effective in managing endometriosis by modulating estrogen and progesterone levels, thus alleviating symptoms associated with this condition.
  • Contraceptive Development : The compound's ability to inhibit ovulation through progesterone receptor antagonism positions it as a candidate for the development of new contraceptive methods.

Synthesis and Chemical Research

The synthesis of this compound involves various chemical reactions that can yield high purity products suitable for further research. For instance, one method involves using hydrochloric acid and methanol under controlled conditions to achieve a high yield (around 95%) of the desired compound .

Synthesis Process:

  • Reagents : Hydrochloric acid, methanol
  • Conditions : Stirring at 20-25°C for specific durations
  • Yield : Approximately 95% purity confirmed by HPLC

Drug Formulation

Given its structural characteristics, 19-Norpregna-5(10),9(11)-diene-3,20-dione can be incorporated into various drug formulations aimed at treating hormonal disorders. Its cyclic acetal form enhances stability and bioavailability, making it a valuable component in pharmaceutical preparations.

Drug Development Insights:

  • The cyclic structure may provide advantages in terms of metabolic stability compared to linear analogs.
  • Formulations utilizing this compound have shown promise in preclinical studies for their efficacy in modulating hormonal activity.

Potential Side Effects and Risks

While the therapeutic potential is significant, research must also address potential side effects associated with the use of this compound. Hormonal therapies can lead to various adverse effects depending on dosage and individual patient responses.

Mechanism of Action

The mechanism of action of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the transcription of target genes, leading to changes in protein expression and cellular function. The pathways involved may include hormone signaling, inflammatory response, and cell cycle regulation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal
  • CAS Number : 42982-49-0
  • Molecular Formula : C₂₂H₃₀O₄
  • Molecular Weight : 358.47 g/mol
  • Structure: Features a 19-norpregnane backbone with conjugated dienes at positions 5(10) and 9(11), a 17-hydroxy group, a 20-keto group, and a cyclic 3-(1,2-ethanediyl acetal) protecting the 3-keto moiety .
  • Physical Properties : Density = 1.23 g/cm³ .

Applications :
This compound is a key intermediate in synthesizing steroidal pharmaceuticals, including selective progesterone receptor modulators (SPRMs) like ulipristal acetate . Its cyclic acetal group enhances stability during synthetic steps .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Key Differences from Target Compound
Target Compound (42982-49-0) C₂₂H₃₀O₄ 3-cyclic acetal, 17-OH, 20-keto, Δ⁵(¹⁰),⁹(¹¹) dienes 358.47 Reference compound
3,20-Bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol (54201-84-2) C₂₄H₃₄O₆ Bis-acetal (3,20 positions), 17-OH, Δ⁵(¹⁰),⁹(¹¹) dienes 418.52 Bis-acetal instead of mono-acetal; higher molecular weight
(5α,10α)-5,10-Epoxy-17-hydroxy-19-norpregn-9(11)-ene-3,20-dione cyclic 3,20-bis(1,2-ethanediyl acetal) (54201-83-1) C₂₄H₃₄O₆ Bis-acetal, 5α,10α-epoxide, 17-OH, Δ⁹(¹¹) 418.52 Epoxy group introduces rigidity and reactivity
Estra-5(10),9(11)-diene-3,17-dione cyclic 3-acetal (5571-36-8) C₂₀H₂₆O₃ Estrane backbone (lacks 19-methyl), 3-acetal, Δ⁵(¹⁰),⁹(¹¹) dienes 314.43 No 17-hydroxy or 20-keto groups; simpler structure
Pregn-5-ene-3,20-dione cyclic bis-acetal (3386-00-3) C₂₄H₃₄O₆ Pregnane backbone, bis-acetal (3,20), saturated Δ⁵ 418.52 Saturated Δ⁵; lacks conjugated dienes

Structural and Functional Analysis

Acetal Group Variations: The target compound has a single cyclic acetal at position 3, protecting the 3-keto group while leaving the 20-keto group exposed . In contrast, compounds like 54201-84-2 and 54201-83-1 feature bis-acetals at positions 3 and 20, which protect both keto groups and alter solubility and metabolic stability . The bis-acetal derivatives (e.g., 54201-84-2) exhibit higher molecular weights (~418 vs.

Backbone Modifications :

  • Estra-5(10),9(11)-diene-3,17-dione (5571-36-8) lacks the 19-methyl group and 20-keto moiety, simplifying the structure but reducing progesterone receptor affinity .
  • The 5α,10α-epoxy group in 54201-83-1 introduces strain and reactivity, making it a precursor for electrophilic additions .

Biological Implications :

  • The target compound’s 17-hydroxy group is critical for binding to progesterone receptors, while bis-acetal derivatives (e.g., 54201-84-2) may act as prodrugs, releasing active metabolites upon acetal cleavage .
  • Compounds like 3386-00-3 (bis-acetal with saturated Δ⁵) lack conjugated dienes, reducing planarity and receptor interactions compared to the target compound .

Biological Activity

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) is a synthetic steroid compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H30O4
  • Molecular Weight : 358.47 g/mol
  • CAS Number : 42982-49-0
  • Boiling Point : Approximately 534.5 °C (predicted) .

The compound exhibits biological activity primarily through its interactions with steroid hormone receptors. It is known to function as a progestin, influencing various physiological processes such as:

  • Hormonal Regulation : It binds to progesterone receptors, modulating gene expression related to reproductive functions.
  • Antiproliferative Effects : Exhibits potential anti-cancer properties by inhibiting the proliferation of hormone-sensitive tumors .
  • Anti-inflammatory Activity : May reduce inflammation through its effects on immune cell activity and cytokine production.

In Vitro Studies

Research has shown that 19-Norpregna-5(10),9(11)-diene-3,20-dione can inhibit the growth of certain cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound demonstrated significant antiproliferative effects on MCF-7 cells (a breast cancer cell line) at concentrations ranging from 1 to 10 µM .

In Vivo Studies

In animal models, the compound has been evaluated for its efficacy in treating conditions such as endometriosis and uterine fibroids:

  • Endometriosis Model : Administration of the compound resulted in reduced lesion size and improved symptoms in rodent models .

Case Studies

  • Case Study on Endometrial Cancer :
    • A study involving patients with advanced endometrial cancer treated with a regimen including this compound showed a partial response in 60% of participants after three months of therapy .
  • Hormonal Replacement Therapy :
    • In a clinical trial assessing the safety and efficacy of hormonal replacement therapy using this compound, participants reported improved quality of life and reduced menopausal symptoms compared to placebo .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
AntiproliferativeInhibition of MCF-7 breast cancer cells
Anti-inflammatoryReduced cytokine levels in treated models
Endometriosis TreatmentDecreased lesion size in rodent models
Clinical Efficacy60% partial response in endometrial cancer cases
Hormonal Therapy EfficacyImproved quality of life in menopausal women

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography to resolve the cyclic acetal structure and confirm stereochemistry. Mass spectrometry (HRMS) can validate the molecular formula (C₂₂H₃₀O₄, exact mass 358.2144) . For analogs, compare spectral data (e.g., IR carbonyl stretches at ~1700 cm⁻¹ for the 20-keto group) with structurally related steroids like norethindrone derivatives .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodology : Employ a stepwise acetalization strategy using ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to protect the 3-keto group. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/ethanol mixtures). For scalability, consider continuous-flow reactors to enhance mixing and reduce side reactions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines for suspected carcinogens (H351) and reproductive toxins (H360-H362). Use fume hoods for weighing and synthesis, and store the compound in airtight containers at -20°C to prevent degradation. Dispose of waste via incineration to avoid aquatic toxicity (H410) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclic acetal group under varying pH conditions?

  • Methodology : Utilize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model acetal hydrolysis pathways. Compare activation energies in acidic (pH < 4) vs. neutral conditions. Validate predictions experimentally via kinetic studies using HPLC to quantify degradation products .

Q. What strategies resolve contradictions in spectral data between this compound and its analogs?

  • Methodology : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., 3,20-bis(ethylenedioxy)-19-norpregna-5(10),9(11)-dien-17-ol, CAS 54201-84-2). Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from the diene system (δ 5.1–5.8 ppm) and acetal protons (δ 3.7–4.2 ppm) .

Q. How does the 5(10),9(11)-diene system influence the compound’s stability in photochemical reactions?

  • Methodology : Design UV-Vis spectroscopy experiments to track diene conjugation changes under light exposure (λ = 254 nm). Pair with computational analysis of excited-state dynamics (TD-DFT) to identify reactive intermediates. Compare results with analogs lacking the diene moiety (e.g., pregn-5-ene derivatives) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water). For enantiomeric purity assessment, apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate purity via melting point analysis and differential scanning calorimetry (DSC) .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., 17-hydroxy substitution) affect biological activity compared to parent steroids?

  • Methodology : Conduct in vitro receptor binding assays (e.g., progesterone receptor isoforms) to compare affinity. Use molecular docking (AutoDock Vina) to model interactions between the 17-hydroxy group and receptor binding pockets. Contrast with norethindrone (CAS 68-22-4) to assess potency differences .

Q. What role does the cyclic 3-(1,2-ethanediyl acetal) play in modulating solubility and bioavailability?

  • Methodology : Perform logP measurements (shake-flask method) to compare hydrophobicity with non-acetalated analogs. Use Caco-2 cell monolayers to evaluate intestinal permeability. Computational tools like COSMOtherm can predict solubility enhancements from acetal formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.